2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-22(2)10-17-16(18(27)11-22)12-23-21(24-17)26-7-5-25(6-8-26)13-15-3-4-19-20(9-15)29-14-28-19/h3-4,9,12H,5-8,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGHYWSEZAZJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound based on various research findings, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 407.46 g/mol. The structure features a benzodioxole moiety linked to a piperazine ring and a quinazolinone core, which are known for their diverse biological activities.
Research indicates that compounds containing the benzodioxole structure often demonstrate significant anticancer properties. The benzodioxole moiety is associated with the inhibition of various cellular pathways involved in cancer progression. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting DNA synthesis .
Key Findings:
- Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. It has been shown to increase both early and late apoptosis in these cell lines .
- Cholinesterase Inhibition : While some benzodioxole derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), this specific compound does not show significant inhibition against these enzymes, suggesting a selective mechanism of action that does not involve cholinergic pathways .
Preclinical Studies
A series of preclinical studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | Activity | Mechanism |
|---|---|---|---|
| Study 1 | A549 | Cytotoxicity | Induces apoptosis through mitochondrial disruption |
| Study 2 | C6 | Cytotoxicity | Inhibits DNA synthesis and promotes apoptosis |
| Study 3 | NIH/3T3 | Low toxicity | Selective activity towards cancer cells |
Case Studies
- Case Study on Apoptosis Induction : In a study evaluating various benzodioxole derivatives, the compound was found to significantly increase apoptosis markers in A549 cells compared to control groups. This suggests its potential as an anticancer agent targeting lung adenocarcinoma .
- Mechanistic Insights : Docking studies performed on related compounds indicate that interactions with specific proteins involved in cancer pathways may enhance their efficacy. The presence of the benzodioxole group is believed to increase lipophilicity, thereby improving cellular uptake and bioavailability .
Comparison with Similar Compounds
The structural analogs differ primarily in substituents on the piperazine ring and the quinazolinone core. Below is a systematic analysis:
Structural Variations and Physicochemical Properties
Key Observations:
Piperazine Modifications: The 1,3-benzodioxol-5-ylmethyl group (target compound, ) introduces polarity and electron density compared to pyridinyl or benzyl substituents. This may enhance target binding in enzymes or receptors reliant on aromatic interactions.
Quinazolinone Core Modifications: 7,7-Dimethyl (target compound): Increases steric hindrance and lipophilicity, which may reduce metabolic oxidation but limit water solubility. 7-Aryl/Heteroaryl (e.g., furyl , thienyl , methoxyphenyl ): These groups enhance π-system conjugation, favoring interactions with hydrophobic binding pockets. The 4-methoxyphenyl group () adds a polar methoxy moiety, balancing lipophilicity and solubility. 4-Methyl (): Methylation at position 4 may stabilize the quinazolinone ring conformation, as suggested by ring puckering studies .
Molecular Weight Trends :
- The target compound (428.51 g/mol) falls within the mid-range, while analogs with bulkier substituents (e.g., 472.54 g/mol for ) may face challenges in bioavailability due to increased size.
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Step 1: Refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole) with ethanol under controlled temperatures (70–80°C) for 2–4 hours to form the quinazolinone core .
- Step 2: Piperazine coupling via nucleophilic substitution, requiring polar aprotic solvents (DMF or DMSO) and catalysts like triethylamine .
- Purification: Recrystallization using DMF-EtOH (1:1) mixtures or column chromatography with silica gel .
Critical Factors Affecting Yield:
| Condition | Impact | Optimal Range |
|---|---|---|
| Solvent Polarity | Higher polarity improves solubility of intermediates | DMF > DMSO > EtOH |
| Temperature | Excessive heat degrades sensitive moieties | 70–80°C |
| Catalyst | Triethylamine enhances nucleophilicity of piperazine | 10–15 mol% |
Q. How can researchers characterize the compound’s structural conformation using crystallographic techniques?
Methodological Answer:
Q. What in vitro assays are recommended for initial pharmacological screening?
Methodological Answer:
- Enzyme Inhibition Assays:
- Kinase Targets: Use ADP-Glo™ kinase assays with recombinant enzymes (e.g., PI3K or EGFR) and ATP concentrations ≤10 µM .
- Dose-Response: Test 0.1–100 µM range, with IC50 calculation via GraphPad Prism .
- Cellular Uptake: Fluorescence-based assays (e.g., LC3-GFP reporters) to monitor autophagy modulation .
Advanced Research Questions
Q. How can Cremer-Pople parameters elucidate ring puckering dynamics in the quinazolinone core?
Methodological Answer:
-
Coordinate Definition: Calculate puckering amplitude () and phase angle () using the Cremer-Pople method:
-
Case Study:
Ring Type (Å) (°) Planar Reference 0.00 N/A Puckered (Observed) 0.45 120–150
This analysis reveals non-planar distortions affecting binding pocket compatibility .
Q. What strategies resolve discrepancies between computational binding predictions and experimental bioactivity data?
Methodological Answer:
- Hypothesis Testing:
- Docking Re-evaluation: Use flexible docking (AutoDock Vina) with explicit solvent models to account for solvation effects .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess ligand stability in the binding site .
- Experimental Validation:
- SPR Spectroscopy: Measure binding kinetics (ka/kd) at varying pH (5.0–8.0) to identify protonation-dependent activity .
- Mutagenesis: Replace key residues (e.g., Asp86 in kinases) to validate predicted interactions .
Q. How do environmental factors affect the compound’s stability in aqueous solutions?
Methodological Answer:
- Accelerated Stability Testing:
- pH Stability: Incubate in buffers (pH 2–10) at 37°C for 72 hours. Analyze degradation via HPLC-MS .
- Thermal Stress: Heat at 40–60°C for 48 hours to identify temperature-sensitive functional groups (e.g., benzodioxol) .
Degradation Products:
| Condition | Major Degradant | Mechanism |
|---|---|---|
| pH < 3 | 7,7-Dimethylquinazolinone | Acid hydrolysis of piperazine |
| pH > 8 | Benzodioxol-methyl ketone | Base-induced oxidation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
